molecular formula C23H36O2 B13816659 ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate

ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate

Cat. No.: B13816659
M. Wt: 344.5 g/mol
InChI Key: RKAKAVQIMCZXPE-LRKAYDMASA-N
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Description

Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is a complex organic compound characterized by its multiple conjugated double bonds. This compound is part of a broader class of polyunsaturated fatty acid esters, which are known for their significant roles in various biological and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate typically involves the esterification of the corresponding polyunsaturated fatty acid with ethanol. This reaction is often catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the polyunsaturated fatty acid from natural sources, followed by its esterification. Advanced techniques such as continuous flow reactors and high-efficiency separation processes are employed to optimize production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides and peroxides, which are important intermediates in organic synthesis.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives, each with distinct properties and applications.

Scientific Research Applications

Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its metabolites can modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (6E,9E,12E,15E,18E,21E)-tetracosa-6,9,12,15,18,21-hexaenoic acid
  • (3E,6E,9E,12E,15E,18E)-3,6,9,12,15,18-Henicosahexaene
  • (3E,6E,9E,12E,15E,18E)-22-bromodocosa-3,6,9,12,15,18-hexaene

Uniqueness

Ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These characteristics make it particularly valuable in applications requiring specific interactions with biological membranes and enzymes.

Properties

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

ethyl (6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoate

InChI

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5+,9-8+,12-11+,15-14+,18-17+

InChI Key

RKAKAVQIMCZXPE-LRKAYDMASA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)OCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC

Origin of Product

United States

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